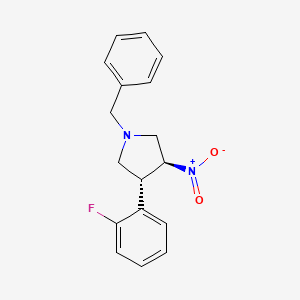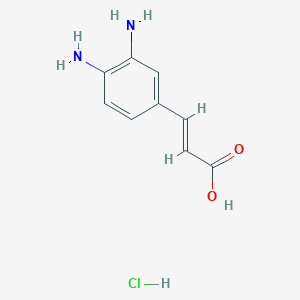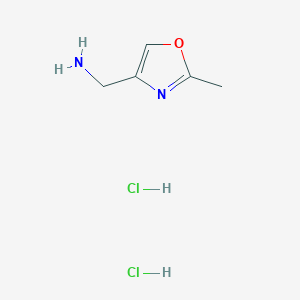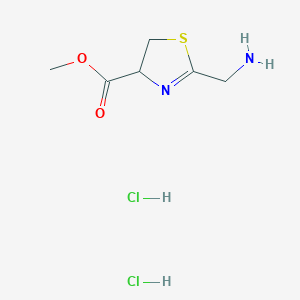
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(bromomethyl)cyclopropane (BBMC) is a cyclic compound consisting of two bromomethyl groups attached to a cyclopropane ring. It is a mixture of diastereomers, meaning that it contains two isomers that have the same molecular formula but a different arrangement of atoms. BBMC has many applications in the scientific research field, including its use as a synthetic intermediate in organic synthesis, as a reagent for the synthesis of other compounds, and in biochemical research.
Scientific Research Applications
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, for the synthesis of other compounds such as cyclopropanecarboxylic acid and cyclopropylglycine. It is also used as an intermediate in the synthesis of a variety of compounds, such as cyclopropylboronic acid, cyclopropylboronic esters, and cyclopropylboronic anhydrides. In addition, this compound has been used as a catalyst in the synthesis of cyclopropanes, as well as in the synthesis of other cyclic compounds.
Mechanism of Action
The mechanism of action of 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is complex and not yet fully understood. It is believed that the bromomethyl groups attached to the cyclopropane ring act as electron-withdrawing groups, resulting in the formation of a cyclopropyl cation. This cation can then react with other molecules to form various cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. It is known that this compound is not toxic to humans and that it has low acute toxicity in animals. However, it is also known that this compound can cause irritation to the eyes, skin, and respiratory tract, and so it should be handled with caution.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is not very toxic. However, it is important to note that the reaction between this compound and other molecules is sensitive to temperature and that it can produce unwanted by-products if the reaction is not carefully monitored.
Future Directions
Future research into 1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers could focus on further understanding the mechanism of action of the compound and its potential applications in organic synthesis. In addition, further research could explore the potential applications of this compound in biochemistry and physiology, such as its use as a catalyst in the synthesis of cyclic compounds. Finally, research into the toxicity of this compound and its potential side effects should be conducted to ensure that it is safe to use in laboratory experiments.
Synthesis Methods
1,2-bis(bromomethyl)cyclopropane, Mixture of diastereomers is synthesized by a reaction between 1,2-dibromo-2-methylpropane and a Grignard reagent, such as ethylmagnesium bromide. This reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent. The reaction is exothermic, meaning that it releases heat, and so it must be carefully monitored to prevent the reaction from becoming too hot and producing unwanted by-products. The reaction is also stereospecific, meaning that the diastereomers produced are dependent on the stereochemistry of the reactants.
properties
IUPAC Name |
1,2-bis(bromomethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c6-2-4-1-5(4)3-7/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFOVGHZSNHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CBr)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B6600341.png)



![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)
